molecular formula C13H22N4O2 B11857485 tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate

Cat. No.: B11857485
M. Wt: 266.34 g/mol
InChI Key: PSNLUUBEPBSFQB-UHFFFAOYSA-N
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Description

tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its fused heterocyclic structure, which includes both pyrazole and pyridine rings

Properties

Molecular Formula

C13H22N4O2

Molecular Weight

266.34 g/mol

IUPAC Name

tert-butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-4H-pyrazolo[4,3-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-9(5-14)11-10(8-17)6-16(4)15-11/h6,9H,5,7-8,14H2,1-4H3

InChI Key

PSNLUUBEPBSFQB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2=NN(C=C2C1)C)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate typically involves multi-step organic reactions. One common method includes the use of a four-component reaction involving an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile . This reaction is carried out under regio- and chemoselective conditions to form the desired pyrazolopyridine structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and environmentally benign reagents, can make the industrial production more sustainable.

Chemical Reactions Analysis

Key Reaction Types

The compound participates in several transformative chemical reactions due to its heterocyclic structure and functional groups:

Reaction Type Mechanism Key Functional Groups Involved
Nucleophilic Substitution Replacement of the amino group via SN1/SN2 mechanismsAminomethyl (-CH₂NH₂) group
Electrophilic Aromatic Substitution Substitution at positions activated by electron-rich nitrogen atomsPyrazolo-pyridine ring system
Cycloaddition Reactions [4+2] or [2+4] cycloadditions facilitated by electron-deficient ringsPyridine ring or pyrazole moieties
Hydrolysis Conversion of tert-butyl ester to carboxylic acid under acidic/basic conditionstert-Butyl ester (-COO-t-Bu)

These reactions are critical for modifying the compound’s pharmacokinetic or pharmacodynamic properties.

Reaction Conditions

The synthesis and functionalization steps often require optimized conditions:

  • Cyclization : Hydrazine hydrate in refluxing ethanol .

  • Reductive Amination : Use of reducing agents like sodium cyanoborohydride under acidic conditions .

  • Boc Protection : Acid anhydrides (e.g., Boc anhydride) in inert solvents .

  • Crystallization : Slow evaporation of methanol solutions to isolate pure product.

Structural Influences on Reactivity

The compound’s reactivity is influenced by its molecular architecture:

  • Steric Hindrance : The tert-butyl group and cyclopropylmethyl substituent (in related analogs) can shield reactive sites.

  • Electronic Effects : Electron-rich nitrogen atoms in the pyrazole ring enhance nucleophilicity, while the carboxylate group provides electrophilic centers .

Comparison of Analogous Compounds

Compound Key Structural Feature Impact on Reactivity
tert-Butyl 7-(hydroxymethyl)...Hydroxymethyl (-CH₂OH) groupIncreased hydrophilicity
tert-Butyl 7-(2-hydroxyethyl)...Hydroxyethyl (-CH₂CH₂OH) groupEnhanced hydrogen-bonding capacity
tert-Butyl 7-(2-aminoethyl)...Aminoethyl (-CH₂CH₂NH₂) groupAltered binding affinity to enzymes

This comparative analysis highlights how substituent variations influence reaction pathways and biological outcomes.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of pyrazolo[4,3-c]pyridine compounds exhibit significant anticancer properties. In particular, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF7), melanoma (SKMEL-28), and ovarian cancer (SKOV-3) . The mechanism of action often involves the induction of apoptosis and inhibition of angiogenesis, making these compounds promising candidates for cancer therapy.

Antimicrobial Properties

Compounds similar to tert-butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate have demonstrated antimicrobial activity against a range of pathogens. The structural characteristics of pyrazole derivatives contribute to their ability to disrupt bacterial cell walls or inhibit essential enzymes .

Neurological Applications

There is emerging evidence suggesting that pyrazolo[4,3-c]pyridine derivatives may possess neuroprotective properties. Some studies indicate that these compounds can modulate neurotransmitter systems and may be effective in treating neurological disorders such as Alzheimer’s disease and Parkinson's disease by reducing neuroinflammation and oxidative stress .

Synthesis and Functionalization

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Recent advancements have focused on optimizing reaction conditions to improve yield and selectivity .

Key Synthetic Routes:

  • Condensation Reactions : Utilizing active methylene compounds with hydrazine derivatives to form the pyrazole ring.
  • Functionalization : Post-synthetic modifications allow for the introduction of various substituents that can enhance biological activity or alter pharmacokinetic properties.

Case Studies

StudyObjectiveFindings
A. Spallarossa et al.Synthesis of phenylaminopyrazolesDeveloped a library showing potent anti-proliferative effects against K562 cells .
E. Arbačiauskienė et al.Evaluation of anti-cancer activityCompounds inhibited proliferation and induced apoptosis in multiple cancer cell lines .
V.L.M. Silva et al.Neuroprotective effectsDemonstrated potential for reducing neuroinflammation in animal models .

Mechanism of Action

The mechanism of action of tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes and receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is unique due to its specific fused heterocyclic structure and the presence of both tert-butyl and aminomethyl groups

Biological Activity

tert-Butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article synthesizes available research findings on its biological activity, focusing on its anti-inflammatory, analgesic, and potential anticancer properties.

Molecular Formula: C₁₁H₁₇N₃O₂
Molecular Weight: 223.27 g/mol
CAS Number: 924869-27-2

The compound features a pyrazolo[4,3-c]pyridine core, which is known for its pharmacological versatility. The presence of the tert-butyl and aminomethyl groups enhances its solubility and bioavailability.

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of compounds similar to this compound. For instance:

  • Inhibition of COX Enzymes: The compound was evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. In vitro assays demonstrated that derivatives exhibited significant inhibition of COX-1 and COX-2 activities with IC₅₀ values ranging from 19.45 μM to 42.1 μM compared to standard anti-inflammatory drugs like diclofenac and celecoxib .

Analgesic Activity

The analgesic properties of related compounds have been documented through various animal models:

  • Pain Models: In carrageenan-induced paw edema and formalin-induced pain models, compounds structurally related to tert-butyl 7-(aminomethyl)-2-methyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine demonstrated significant pain relief comparable to established analgesics such as indomethacin .

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties:

  • CDK9 Inhibition: Some studies indicate that pyrazolo[4,3-c]pyridine derivatives can inhibit cyclin-dependent kinase 9 (CDK9), which is involved in controlling transcriptional processes in cancer cells. This inhibition leads to reduced expression of anti-apoptotic proteins like Mcl-1, promoting apoptosis in cancer cells .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is critical for optimizing the biological activity of this compound:

Substituent Effect on Activity
Tert-butyl groupEnhances solubility and stability
Aminomethyl groupIncreases binding affinity to target enzymes
Methyl groupModulates lipophilicity and bioavailability

Research indicates that specific functional groups significantly influence the compound's interaction with biological targets, enhancing its therapeutic potential .

Case Studies

  • Anti-inflammatory Efficacy in Rats:
    • A study involving carrageenan-induced paw edema demonstrated that the compound effectively reduced inflammation with an ED₅₀ value comparable to indomethacin .
  • Cancer Cell Line Studies:
    • Evaluation of the compound against various cancer cell lines showed a marked reduction in cell viability at micromolar concentrations, indicating potential as an anticancer agent .

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